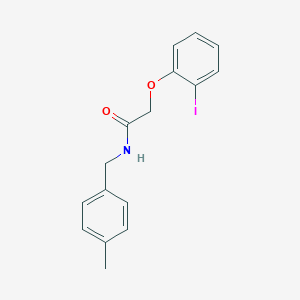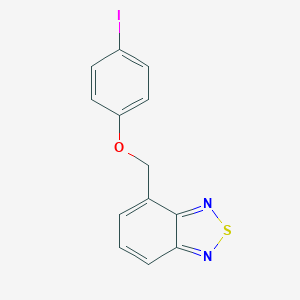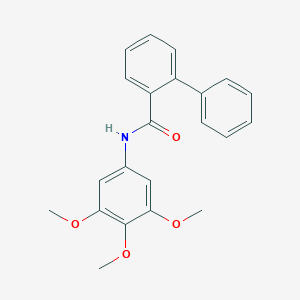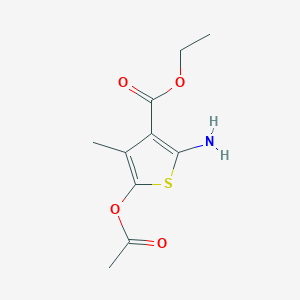![molecular formula C9H13NO5S2 B299527 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMS or MMSO2, and it is a sulfonamide derivative that has a wide range of biological and biochemical effects. In
Mécanisme D'action
The exact mechanism of action of MMS is not fully understood. However, it is believed that MMS acts as a sulfonamide derivative, which can inhibit the activity of enzymes that require sulfhydryl groups. This inhibition can lead to a wide range of biological and biochemical effects.
Biochemical and Physiological Effects:
MMS has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the inhibition of DNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MMS is its versatility in scientific research. MMS can be used as a reagent in the synthesis of novel compounds, as a crosslinking agent in the study of protein-protein interactions, and as a sulfonamide derivative in drug discovery. However, one of the limitations of MMS is its potential toxicity. MMS has been shown to be cytotoxic in some cell lines, which can limit its applications in certain experiments.
Orientations Futures
There are many potential future directions for the study of MMS. One potential direction is the synthesis of novel compounds using MMS as a sulfonamide derivative. Another potential direction is the study of the mechanism of action of MMS and its effects on different cell lines. Additionally, the study of the toxicity of MMS and its potential side effects could lead to the development of safer and more effective compounds for scientific research.
Méthodes De Synthèse
The synthesis of MMS involves the reaction of 4-nitroaniline with dimethyl sulfone in the presence of a catalyst. This reaction results in the formation of 4-(methylsulfonyl)nitrobenzene, which is then reduced to 4-(methylsulfonyl)aniline. The final step involves the reaction of 4-(methylsulfonyl)aniline with methanesulfonyl chloride to form 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate.
Applications De Recherche Scientifique
MMS has been extensively studied for its potential applications in scientific research. One of the major applications of MMS is its use as a sulfonamide derivative in the synthesis of novel compounds for drug discovery. MMS has also been used as a reagent in the synthesis of peptides and proteins. Additionally, MMS has been used as a crosslinking agent in the study of protein-protein interactions.
Propriétés
Formule moléculaire |
C9H13NO5S2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
[4-[methyl(methylsulfonyl)amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO5S2/c1-10(16(2,11)12)8-4-6-9(7-5-8)15-17(3,13)14/h4-7H,1-3H3 |
Clé InChI |
MSDCPDPWIKBMJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
SMILES canonique |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)
![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
